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Compound of Interest

5-Amino-2-
Compound Name:
methoxybenzenesulfonic acid

Cat. No. B1585598

This document provides an in-depth technical guide for researchers, scientists, and drug
development professionals on the applications of 5-Amino-2-methoxybenzenesulfonic acid
in medicinal chemistry. This versatile aromatic compound, featuring strategically positioned
amino, methoxy, and sulfonic acid groups, serves as a valuable building block in the synthesis
of a range of pharmacologically active molecules. Its utility is most prominently demonstrated
as a key intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist,
Tamsulosin. Furthermore, the inherent structural motifs of this compound suggest its potential
as a scaffold for the development of other therapeutic agents, including kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is
paramount before utilizing any chemical in a laboratory setting.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1585598?utm_src=pdf-interest
https://www.benchchem.com/product/b1585598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Source
CAS Number 6470-17-3 [1]
Molecular Formula C7HaNO4S [1]
Molecular Weight 203.22 g/mol [1]
Melting Point 314-318 °C

Appearance Crystalline solid

Solubility Soluble in agueous base

Causes severe skin burns and
Safety eye damage (GHS Hazard [1]
Statement H314)

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier
before handling this compound and use appropriate personal protective equipment (PPE),
including eye protection, gloves, and a lab coat.

Core Application: A Crucial Intermediate in the
Synthesis of Tamsulosin

5-Amino-2-methoxybenzenesulfonic acid is a foundational precursor for the synthesis of
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the industrial
production of Tamsulosin. Tamsulosin is a selective alA adrenergic receptor antagonist used in
the treatment of benign prostatic hyperplasia. The synthesis of this intermediate leverages the
functional groups of the parent molecule through a multi-step process.

The following workflow outlines a common synthetic route to (R)-5-(2-aminopropyl)-2-
methoxybenzenesulfonamide, synthesized from related precursors. While a direct one-step
conversion from 5-Amino-2-methoxybenzenesulfonic acid is not the primary route, its
structural elements are conserved and built upon in these syntheses.
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Caption: Synthetic workflow for a key Tamsulosin intermediate.
Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-

methoxybenzenesulfonamide

This protocol is a synthesized representation based on common steps found in the patent
literature. Researchers should adapt and optimize these steps based on their specific starting
materials and laboratory conditions.

Step 1: Amino Group Protection

The initial step involves protecting the reactive amino group of a suitable precursor to prevent
side reactions in subsequent steps. Acetylation is a common method.

o Rationale: Protection ensures that the subsequent Friedel-Crafts and chlorosulfonation
reactions occur at the desired positions on the aromatic ring without interference from the
amino group.

Step 2: Friedel-Crafts Acylation
This step introduces the propylamino side chain.
e Procedure:

o To a solution of N-protected D-alanine in a suitable solvent (e.g., CHz2Cl2), add a
chlorinating agent (e.qg., thionyl chloride) to form the acyl chloride in situ.

o In a separate vessel, add methoxybenzene (anisole) and a Lewis acid catalyst (e.g., AlCI3)
in an appropriate solvent.

o Slowly add the prepared acyl chloride to the methoxybenzene solution at a controlled
temperature.

o After the reaction is complete, quench the reaction mixture with cold acid.
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» Rationale: This reaction establishes the carbon skeleton of the side chain that will ultimately
bear the amino group in the final intermediate.

Step 3: Reduction of the Ketone
The keto group introduced in the previous step is reduced to a methylene group.

o Procedure: A variety of reducing agents can be employed, such as catalytic hydrogenation
(e.g., H2/Pd-C).

o Rationale: This reduction is necessary to form the propyl side chain of the target molecule.
Step 4: Chlorosulfonylation
A sulfonyl chloride group is introduced onto the aromatic ring.
e Procedure:
o Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane).
o Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature.
o After the addition is complete, allow the reaction to proceed to completion.

» Rationale: This step introduces the sulfonyl group, which will be converted to the
sulfonamide in the next step. The methoxy group directs the sulfonation to the ortho and
para positions, with the para position being sterically favored.

Step 5: Ammonolysis
The sulfonyl chloride is converted to a sulfonamide.

e Procedure: The reaction mixture from Step 4 is carefully added to a mixture of ice and
agueous ammonia.

» Rationale: The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride
and forms the sulfonamide.
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Step 6: Deprotection
The protecting group on the amino group is removed.

e Procedure: Acidic hydrolysis (e.g., refluxing in aqueous HCI) is a common method for
removing acetyl protecting groups.[2][3]

o Rationale: This final step unmasks the primary amine, yielding the desired intermediate,
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Emerging Applications: A Scaffold for Kinase
Inhibitors

The substituted aniline motif is a well-established pharmacophore in the design of kinase
inhibitors, particularly those targeting the ATP-binding site. The 5-amino-2-
methoxybenzenesulfonic acid scaffold presents an interesting starting point for the synthesis
of novel kinase inhibitors. For example, derivatives of anilines are used in the synthesis of
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in anti-
angiogenic cancer therapies.[4][5][6][7]

Functional Group Interconversion
(e.g., conversion of sulfonic acid,
c

oupling reactions at the amino group)

'

Coupling Reaction
(e.g., Nucleophilic Aromatic Substitution)

Quinazoline Core
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Caption: Conceptual pathway for utilizing the aniline scaffold in kinase inhibitor synthesis.

While a direct, published protocol starting from 5-Amino-2-methoxybenzenesulfonic acid for
a specific VEGFR-2 inhibitor is not readily available, the general synthetic strategy for
anilinoquinazoline-based inhibitors provides a roadmap for its potential use. The amino group
of a suitably modified derivative of 5-Amino-2-methoxybenzenesulfonic acid can be used to
displace a leaving group (e.g., a halogen) on a quinazoline core, forming the critical
anilinoquinazoline structure. The methoxy and modified sulfonyl groups would then serve to
modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor.

Future Directions and Broader Potential

The structural features of 5-Amino-2-methoxybenzenesulfonic acid make it an attractive
starting material for combinatorial chemistry and library synthesis aimed at discovering new
bioactive compounds. The amino group is amenable to a wide range of coupling reactions,
while the sulfonic acid and methoxy groups can be modified or used to influence the
physicochemical properties of the final compounds.

Research into derivatives of structurally similar compounds, such as 5-amino-2-
methoxybenzoic acid and other sulfonated anilines, has shown promise in developing anti-
inflammatory and analgesic agents.[8][9] This suggests that libraries of compounds based on
the 5-Amino-2-methoxybenzenesulfonic acid scaffold could be screened against a variety of
biological targets to identify novel therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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